molecular formula C20H18N4O2S B12597099 Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- CAS No. 648891-57-0

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-

Cat. No.: B12597099
CAS No.: 648891-57-0
M. Wt: 378.4 g/mol
InChI Key: FIJUJEYKLJWSON-UHFFFAOYSA-N
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Description

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is a complex organic compound that features a methanone core linked to two phenyl groups through thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl) linkers. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. The chalcones are prepared through Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization process yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a unique structure featuring a methanone group linked to a thiobis moiety, which in turn connects to two 4,5-dihydro-1H-pyrazole units. The synthesis of pyrazole derivatives often involves various methods such as cyclization reactions and condensation processes. Research has demonstrated effective synthesis protocols that yield high-purity compounds suitable for biological evaluation .

Antimicrobial Properties

Methanone derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with the pyrazole core exhibit promising inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, demonstrating minimum inhibitory concentration (MIC) values below 1 µg/ml .

Anticancer Potential

Research highlights the anticancer properties of pyrazole derivatives. Methanone derivatives have been assessed for their cytotoxic effects on several cancer cell lines, including HepG2 and A549. Compounds have shown significant inhibition of cancer cell proliferation with IC50 values indicating strong potency against various cancers . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies report that certain methanone derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Zheng et al. (2022)Anticancer ActivityCompound exhibited significant cytotoxicity against HepG2 cells with an IC50 = 1.1 µM.
Kumar et al. (2022)Antimicrobial ActivityDerivatives showed potent activity against MRSA with MIC < 1 µg/ml.
Murahari et al. (2019)Anti-inflammatory PropertiesDemonstrated COX inhibition comparable to celecoxib, indicating potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] involves its interaction with various molecular targets. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenyl groups enhance its ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is unique due to its specific combination of methanone, pyrazole, and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiobis linkage further differentiates it from other similar compounds.

Biological Activity

Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-], is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a unique structural framework characterized by two phenyl groups connected through a thiobis linkage and a pyrazole moiety. The synthesis of such compounds typically involves the reaction of thioketones with hydrazines or hydrazones under specific conditions to yield the desired pyrazole derivatives.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to Methanone have demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives showed inhibitory activities ranging from 61% to 93% against these cytokines at concentrations around 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A76861
Methanone61 - 9376 - 9310

2. Antimicrobial Activity

Methanone and its analogs have shown promising results against various microbial strains. Studies have reported that certain pyrazole derivatives possess significant antibacterial activity against E. coli, Bacillus subtilis, and antifungal activity against Aspergillus niger. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 7.41 mM against Mycobacterium tuberculosis (MTB) H37Rv .

Microbial StrainMIC (mM)
Mycobacterium tuberculosis7.41
Bacillus subtilis<40
Aspergillus niger<40

3. Anticancer Activity

Pyrazole derivatives have also been evaluated for their anticancer properties. Certain compounds have shown selective cytotoxicity against various cancer cell lines, including MCF7 and OVCAR-3. One study highlighted that specific pyrazole derivatives exhibited IC50 values ranging from 35 µM to over 100 µM against these cell lines .

Case Studies

Several case studies illustrate the biological potential of Methanone and its analogs:

  • Case Study A : A series of synthesized pyrazole derivatives were tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug.
  • Case Study B : In vitro tests on the antimicrobial efficacy of Methanone derivatives against MTB revealed promising results with significant inhibition compared to standard treatments.

Discussion

The biological activities of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-], underscore its potential as a therapeutic agent across multiple domains. Its ability to inhibit inflammatory pathways and microbial growth positions it as a candidate for further pharmacological exploration.

Properties

CAS No.

648891-57-0

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfanyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone

InChI

InChI=1S/C20H18N4O2S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)27-16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2

InChI Key

FIJUJEYKLJWSON-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2=CC=CC=C2)SC3CNN=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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